2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide
Description
2-Methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide is a quinoline-based compound characterized by a 1,4-dihydroquinoline core substituted with a methyl group at position 2, a keto group at position 4, and a carboxamide-linked 2-phenylethyl moiety at position 4. This structural framework confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration. Its design leverages the quinoline scaffold’s versatility, which is often associated with antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-methyl-4-oxo-N-(2-phenylethyl)-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-11-18(22)16-12-15(7-8-17(16)21-13)19(23)20-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRTXLNIYFOSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide typically involves the amidation of the ethyl ester of 2-methyl-pyrroloquinoline-5-carboxylic acid with arylalkylamines in boiling ethanol . This method ensures high yields and purity of the target compound. The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry .
Chemical Reactions Analysis
2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline carboxamide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of structural analogs, focusing on key differences and their implications.
2.1 Structural Features and Substituent Effects
| Compound Name | Key Structural Differences | Impact on Properties | References |
|---|---|---|---|
| Target Compound : 2-Methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide | - 2-Methyl, 4-oxo, N-(2-phenylethyl)-carboxamide | - Enhanced lipophilicity due to phenylethyl group; potential for improved CNS penetration. | |
| N-(3-Acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide | - 1-Ethyl, 3-acetylphenyl substituent | - Acetylphenyl group may enhance binding to acetylcholinesterase targets; reduced solubility. | |
| 1-Ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide | - Thiazole ring substituent | - Thiazole moiety improves antimicrobial activity against Gram-positive bacteria. | |
| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | - Fluorine and chlorine atoms, cyclopropyl group | - Fluorination enhances metabolic stability; cyclopropyl group increases antibacterial potency. | |
| N-[5-(Acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide | - 6-Methoxy, 2-chlorophenyl, and acetylamino groups | - Methoxy group improves solubility; chloro substituent may influence cytotoxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
